molecular formula C7H6F2S B1608961 (2,3-Difluorophenyl)methanethiol CAS No. 412950-51-7

(2,3-Difluorophenyl)methanethiol

Cat. No.: B1608961
CAS No.: 412950-51-7
M. Wt: 160.19 g/mol
InChI Key: OVYDGOGMPFJFTL-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)methanethiol is an organic compound with the molecular formula C(_7)H(_6)F(_2)S It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, and a methanethiol group (-CH(_2)SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)methanethiol typically involves the introduction of the difluoromethyl group onto a phenylmethanethiol precursor. One common method is the reaction of 2,3-difluorobenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then converted to this compound through subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Addition: The thiol group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)) or other oxidizing agents can be used to oxidize the thiol group.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the fluorine atoms.

    Addition: Electrophiles such as alkyl halides can react with the thiol group to form thioethers.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenylmethanethiols.

    Addition: Thioethers.

Scientific Research Applications

(2,3-Difluorophenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to inhibition or modification of their function. The difluorophenyl group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)methanethiol
  • (3,4-Difluorophenyl)methanethiol
  • (2,3-Dichlorophenyl)methanethiol

Uniqueness

(2,3-Difluorophenyl)methanethiol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and binding properties. The presence of two fluorine atoms at the 2 and 3 positions can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

(2,3-difluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYDGOGMPFJFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375766
Record name (2,3-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412950-51-7
Record name (2,3-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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